

Cross-Reactivity Profile of the Kinase Inhibitor C20H15BrN6S-A

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Compound of Interest		
Compound Name:	C20H15BrN6S	
Cat. No.:	B15172019	Get Quote

Publication Type: Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity analysis of the novel kinase inhibitor **C20H15BrN6S**-A. The data presented herein is intended to offer an objective comparison of its inhibitory activity against its primary target, Janus Kinase 2 (JAK2), versus a panel of other kinases. This information is critical for assessing the compound's selectivity and potential off-target effects.

Kinase Inhibition Profile

The inhibitory activity of **C20H15BrN6S**-A was assessed against a panel of 10 kinases. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, was determined for each kinase. The results are summarized in the table below.



Kinase Target	IC50 (nM)	Kinase Family	Comments
JAK2	5.2	Janus Kinase	Primary Target
JAK1	25.8	Janus Kinase	~5-fold less potent than JAK2
JAK3	150.4	Janus Kinase	~29-fold less potent than JAK2
TYK2	88.1	Janus Kinase	~17-fold less potent than JAK2
SRC	312.5	SRC Family	Significant off-target activity
ABL1	950.7	ABL Family	Moderate off-target activity
EGFR	>10,000	Receptor Tyrosine Kinase	Low to no activity
VEGFR2	>10,000	Receptor Tyrosine Kinase	Low to no activity
p38α (MAPK14)	7,500	MAPK	Low to no activity
CDK2	>10,000	Cyclin-Dependent Kinase	Low to no activity

Summary of Findings:

- **C20H15BrN6S**-A is a potent inhibitor of its primary target, JAK2, with an IC50 value of 5.2 nM.
- The compound demonstrates moderate selectivity within the Janus Kinase family, with 5-fold and 29-fold lower potency against JAK1 and JAK3, respectively.
- Significant off-target activity was observed against SRC family kinases.



• The compound shows minimal to no inhibitory activity against EGFR, VEGFR2, p38α, and CDK2 at concentrations up to 10,000 nM.

Signaling Pathway Context

The Janus Kinase (JAK) family, including the primary target JAK2, are intracellular, non-receptor tyrosine kinases that are pivotal in cytokine signaling.[1][2] They are key components of the JAK-STAT signaling pathway, which transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[1][3]



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Caption: Simplified JAK-STAT signaling pathway.

Experimental Protocols

The cross-reactivity data was generated using an in vitro biochemical kinase assay.

Assay Principle:

The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated, and the inhibition of this signal by **C20H15BrN6S**-A is measured.

Materials:

Recombinant human kinases

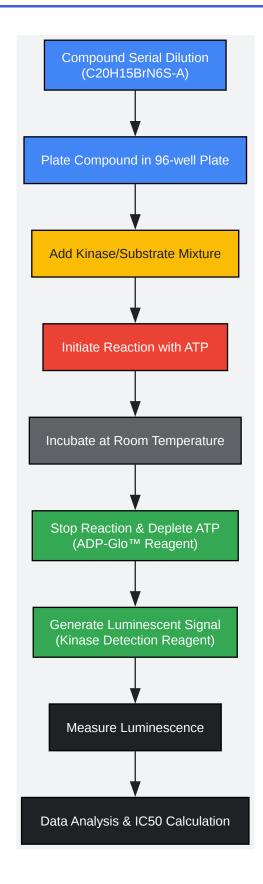


- Substrate specific for each kinase
- ATP
- **C20H15BrN6S**-A (serially diluted)
- Kinase assay buffer
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well plates

Procedure:

- Compound Plating: 2 μL of serially diluted C20H15BrN6S-A in DMSO was added to the wells
 of a 96-well plate. Control wells contained DMSO only.
- Kinase Reaction: 10 μL of a kinase/substrate mixture in kinase buffer was added to each well.
- Initiation: The reaction was initiated by adding 10 μ L of ATP solution to each well. The final reaction volume was 22 μ L.
- Incubation: The plate was incubated at room temperature for 60 minutes.
- ADP-Glo[™] Reagent: 22 µL of ADP-Glo[™] Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
- Kinase Detection Reagent: 44 μL of Kinase Detection Reagent was added to each well to convert ADP to ATP and generate a luminescent signal. The plate was incubated for 30 minutes at room temperature.
- Data Acquisition: Luminescence was measured using a plate reader.
- Data Analysis: The raw data was normalized to controls, and IC50 values were calculated using a four-parameter logistic curve fit.





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Caption: Workflow for the in vitro kinase cross-reactivity assay.



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